Superior GPIIb/IIIa Receptor Binding Affinity (Ki) Compared to Linear RGD Tetrapeptide Ac-RGDS-NH2
SKF 106760 demonstrates a >1000-fold improvement in binding affinity (Ki) for purified human GPIIb/IIIa compared to the parent linear tetrapeptide Ac-RGDS-NH2. In a direct comparative study using a biotinylated fibrinogen competition assay, SKF 106760 inhibited binding with a Ki of 477 ± 57 pM, whereas Ac-RGDS-NH2 exhibited a Ki of 530 ± 73 nM [1]. This represents a 1111-fold increase in affinity. A separate study measuring affinity to purified, reconstituted human platelet GPIIb/IIIa reported a Ki of 58 ± 20 nM for SKF 106760, compared to 2.9 ± 1.9 μM for Ac-RGDS-NH2, confirming a two-order-of-magnitude improvement [2].
| Evidence Dimension | Binding Affinity (Ki) to Human GPIIb/IIIa |
|---|---|
| Target Compound Data | 477 ± 57 pM (fibrinogen competition); 58 ± 20 nM (purified receptor) |
| Comparator Or Baseline | Ac-RGDS-NH2: 530 ± 73 nM (fibrinogen competition); 2.9 ± 1.9 μM (purified receptor) |
| Quantified Difference | 1111-fold increase (pM vs nM range); ~50-fold increase (58 nM vs 2.9 μM) |
| Conditions | Purified human GPIIb/IIIa immobilized on microtiter plates (biotinylated fibrinogen competition) [1]; Purified, reconstituted human platelet GPIIb/IIIa [2]. |
Why This Matters
The sub-nanomolar Ki of SKF 106760 is essential for achieving complete receptor blockade at low, physiologically relevant concentrations, a requirement not met by linear RGD peptides with micromolar affinity, thereby making SKF 106760 the preferred choice for studies requiring robust and sustained GPIIb/IIIa antagonism.
- [1] Nichols AJ, Ruffolo RR Jr, Huffman WF, Poste G, Samanen J. The in vitro pharmacological profile of SK&F 106760, a novel GPIIb/IIIa antagonist. Thromb Res. 1994 Jul 15;75(2):143-56. doi: 10.1016/0049-3848(94)90063-9. PMID: 7974388. View Source
- [2] Samanen J, Ali F, Romoff T, Calvo R, Sorenson E, Vasko J, et al. Development of a Small RGD Peptide Fibrinogen Receptor Antagonist with Potent Antiaggregatory Activity in Vitro. J Med Chem. 1991;34(10):3114-3125. doi: 10.1021/jm00114a022. View Source
